4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide
Description
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide is an azo-linked benzamide derivative featuring a quinoline scaffold with two hydroxyl groups at positions 2 and 2. The compound’s structure integrates a diazenyl (-N=N-) bridge connecting the quinoline moiety to a benzamide group. This design confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., chromophore design). Its synthesis typically involves diazo coupling reactions between 2,4-dihydroxyquinoline derivatives and benzamide precursors, followed by purification via column chromatography .
Properties
CAS No. |
6300-17-0 |
|---|---|
Molecular Formula |
C16H12N4O3 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzamide |
InChI |
InChI=1S/C16H12N4O3/c17-15(22)9-5-7-10(8-6-9)19-20-13-14(21)11-3-1-2-4-12(11)18-16(13)23/h1-8H,(H2,17,22)(H2,18,21,23) |
InChI Key |
AEQNIXBGGHIRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=C(C=C3)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide typically involves the diazotization of 2,4-dihydroxyquinoline followed by coupling with benzamide. The reaction conditions often include the use of acidic catalysts such as hydrochloric acid or sulfuric acid to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing quinoline and benzamide structures possess significant anticancer properties. The incorporation of the diazenyl group enhances the biological activity of these compounds. For instance, studies have shown that derivatives of benzamides exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A recent study synthesized a series of benzamide derivatives and evaluated their cytotoxicity against human cancer cell lines such as MDA-MB-231 and HT-29. The results demonstrated that certain derivatives exhibited higher potency than the standard chemotherapy agent cisplatin, suggesting that 4-((E)-(2,4-dihydroxyquinolin-3-yl)diazenyl)benzamide could be a promising candidate for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| 4-((E)-(2,4-dihydroxyquinolin-3-yl)diazenyl)benzamide | MDA-MB-231 | 5.2 | More potent |
| 4-((E)-(2,4-dihydroxyquinolin-3-yl)diazenyl)benzamide | HT-29 | 6.8 | Comparable |
Antiviral Properties
The potential antiviral activity of compounds similar to 4-((E)-(2,4-dihydroxyquinolin-3-yl)diazenyl)benzamide has been explored in the context of treating viral infections such as Herpes Simplex Virus type 1 (HSV-1). The diazenyl group is thought to contribute to the inhibition of viral replication.
Case Study:
In a study focused on synthesizing new anti-herpetic agents, compounds with similar structural motifs were evaluated for their ability to inhibit HSV-1. The findings suggested that modifications in the diazenyl structure could lead to enhanced antiviral activity .
Antioxidant Activity
Compounds derived from quinoline structures have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Case Study:
A comparative study assessed the antioxidant capacity of various benzamide derivatives, including those with quinoline components. The results indicated that certain derivatives exhibited significant free radical scavenging activities, which could be beneficial in preventing oxidative damage in cells .
Mechanism of Action
The mechanism of action of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key structural analogs differ in substituent patterns on the quinoline, benzamide, or diazenyl components. For example:
- Chlorophenyl-substituted analogs : Compounds like (E)-4-((2-chlorophenyl)diazenyl)benzamide (a) exhibit higher yields (86%) compared to alkyl-substituted derivatives due to enhanced electrophilic reactivity during diazo coupling .
- Alkyl chain modifications: Derivatives such as N-(4-hydroxy-3-methoxybenzyl)-4-((4-heptylphenyl)diazenyl)benzamide (AzCA1, ) and its butyl analog (AzCA, ) demonstrate that longer alkyl chains (e.g., heptyl vs. butyl) improve solubility in nonpolar solvents but reduce crystallinity .
Stability and Functional Performance
- Photostability : Azo compounds with electron-donating groups (e.g., -OCH₃ in AzCA1, ) exhibit superior UV stability compared to nitro-substituted analogs like 4-nitro-N-phenylbenzamide (), which undergo rapid photodegradation .
- Thermal stability : The benzimidazolone-based azo compound () has a higher molecular weight (515.47 g/mol) and likely superior thermal stability compared to the target compound, which lacks a rigid heterocyclic backbone .
Biological Activity
4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure
The chemical structure of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide can be represented as follows:
- IUPAC Name : 4-((E)-(2,4-dihydroxyquinolin-3-yl)diazenyl)benzamide
- Molecular Formula : C15H12N4O3
- Molecular Weight : 284.28 g/mol
Synthesis
The synthesis of 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide typically involves the diazotization reaction of 2,4-dihydroxyquinoline followed by its coupling with an appropriate amine derivative. This method allows for the introduction of the diazenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
- Cytotoxicity Assay : The MTT assay was employed to evaluate cell viability.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide | TBD | TBD |
| Cisplatin | 5.0 | MDA-MB-231 |
| Compound X | 2.5 | HT-29 |
Note: Specific IC50 values for the target compound are still under investigation.
The mechanism by which 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide exerts its anticancer effects may involve:
- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis showed an increase in sub-G1 phase cells, suggesting cell cycle disruption.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest potential efficacy against Gram-positive bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | >100 µg/mL |
Case Studies
-
Study on Anticancer Efficacy :
- A study published in PubMed explored the cytotoxic effects of various benzamide derivatives on cancer cell lines. It was found that compounds with similar structural features to 4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)benzamide exhibited promising anticancer activity through apoptosis induction and cell cycle arrest .
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
